c-Met Kinase Inhibition: 1-(1-Benzyl-1H-pyrazol-4-yl)ethanone Exhibits Sub-Micromolar Potency Comparable to Early-Stage Lead Compounds
1-(1-Benzyl-1H-pyrazol-4-yl)ethanone demonstrates moderate inhibitory activity against the c-Met receptor tyrosine kinase, a clinically validated oncology target. In an in vitro enzymatic assay using recombinant human c-Met, this compound exhibited an IC₅₀ value of 310 nM [1]. This potency is comparable to other pyrazole-based c-Met inhibitors reported in the literature, such as CHEMBL2032294 (IC₅₀ = 220 nM) [2] and a 1-acyl-pyrazoline derivative (compound 1, IC₅₀ = 330 nM) [3]. While not the most potent analog, this level of activity confirms the compound's utility as a validated starting point for structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns.
| Evidence Dimension | In vitro c-Met kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 310 nM |
| Comparator Or Baseline | CHEMBL2032294 (IC₅₀ = 220 nM); 1-acyl-pyrazoline derivative (IC₅₀ = 330 nM) |
| Quantified Difference | Target compound is 1.4-fold less potent than CHEMBL2032294 and 1.1-fold more potent than the 1-acyl-pyrazoline derivative. |
| Conditions | Recombinant human c-Met; LANCE method with Ulight-CAGAGAIETDKEYYTVKD substrate (Target compound) vs. time-resolved FRET (CHEMBL2032294) vs. unspecified enzymatic assay (1-acyl-pyrazoline). |
Why This Matters
Confirms the compound's biological activity against a therapeutically relevant kinase, justifying its procurement for c-Met-focused drug discovery projects where a moderately potent, synthetically tractable starting point is desired.
- [1] BindingDB. (2025). Affinity Data: IC50 310 nM for c-MET. Retrieved from http://bdb8.ucsd.edu/ View Source
- [2] TargetMine. (2025). Activity Data: CHEMBL2032294. Retrieved from https://targetmine.mizuguchilab.org/ View Source
- [3] Schultz, M., et al. (2007). Novel 1-acyl-pyrazoline derivatives as highly selective inhibitors of c-Met-kinase. Molecular Cancer Therapeutics, 6(11_Supplement), A241. View Source
